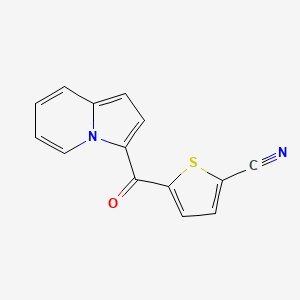
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is a complex organic compound with the molecular formula C14H8N2OS. This compound features an indolizine moiety attached to a thiophene ring, which is further substituted with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile typically involves the condensation of indolizine derivatives with thiophene-2-carbonitrile. One common method includes the use of a zerovalent platinum bisalkylphosphine fragment to facilitate the reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Wirkmechanismus
The mechanism of action of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiophene ring may also contribute to the compound’s activity by interacting with cellular components and modulating their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanothiophene: A simpler analog with similar chemical properties.
Indole derivatives: Compounds with an indole moiety that exhibit diverse biological activities.
Uniqueness
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is unique due to its combined indolizine and thiophene structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs.
Eigenschaften
CAS-Nummer |
501948-54-5 |
|---|---|
Molekularformel |
C14H8N2OS |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
5-(indolizine-3-carbonyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-11-5-7-13(18-11)14(17)12-6-4-10-3-1-2-8-16(10)12/h1-8H |
InChI-Schlüssel |
BGHPFQLLQFLPBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(S3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)

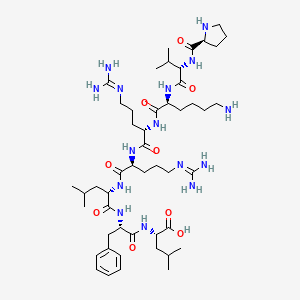
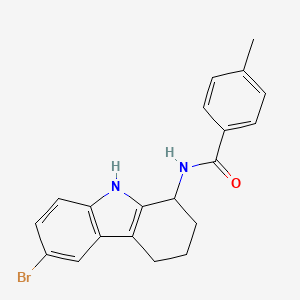
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
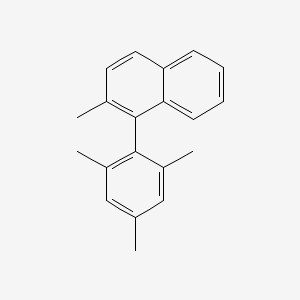
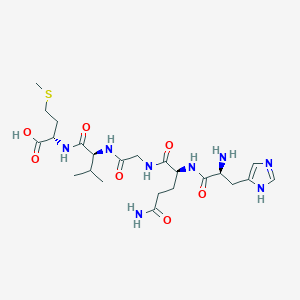

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
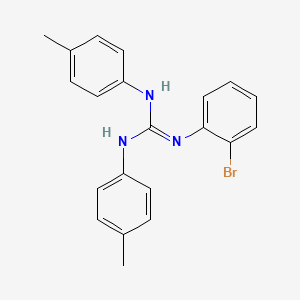
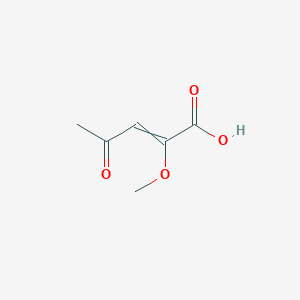
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
